REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[Cl:9][CH2:10][C:11](=O)[CH2:12][C:13](OCC)=[O:14]>>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]2[C:13](=[O:14])[CH:12]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC1=NC(=CC=C1)C
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Name
|
|
Quantity
|
16.24 mL
|
Type
|
reactant
|
Smiles
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ClCC(CC(=O)OCC)=O
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Name
|
polyphosphoric acid
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Quantity
|
50 g
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
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Type
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CUSTOM
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Details
|
was stirred at 125° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the mixture was removed from the heat
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Type
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ADDITION
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Details
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To the cooled mixture was added ice-water (200 mL)
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
|
WASH
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Details
|
washed with water (˜400 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
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Smiles
|
ClCC=1N=C2N(C(C1)=O)C(=CC=C2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |